molecular formula C21H33NO2 B1249977 Elisabethamine

Elisabethamine

Cat. No.: B1249977
M. Wt: 331.5 g/mol
InChI Key: KZZKJBOEEWEBSF-OFQRWUPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elisabethamine is a natural product found in Antillogorgia elisabethae with data available.

Scientific Research Applications

Elisabethamine in Cancer Research

This compound, derived from Pseudopterogorgia elisabethae, has been identified as a new diterpene alkaloid with potential implications in cancer research. A study by Ata and Kerr (2000) highlighted its cytotoxic effects against lung and prostate cancer cell lines, indicating a potential role in cancer therapy. Their research, which involved detailed chemical studies and spectroscopic analysis, underscores the potential therapeutic applications of this compound in oncology (Ata & Kerr, 2000).

Structural Analysis and Synthesis Studies

Further research efforts have focused on the synthetic and isolation studies of this compound and related compounds. Dai, Wan, Kerr, and Davies (2007) conducted studies to resolve discrepancies between the spectroscopic data of isolated and synthetic samples of this compound. Their work included attempts at re-isolation and the synthesis of related compounds, contributing significantly to the understanding of this compound's structure and stability (Dai, Wan, Kerr, & Davies, 2007).

This compound in Total Synthesis

The combined C–H activation/Cope rearrangement has been demonstrated as an effective method for the construction of stereogenic centers in compounds like this compound. Davies and Dai (2008) showcased this method's synthetic potential, highlighting its role in confirming the structures of natural products, including this compound (Davies & Dai, 2008).

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

(5S,8R)-2,5-dimethyl-3-(methylamino)-8-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalene-1,4-diol

InChI

InChI=1S/C21H33NO2/c1-12(2)8-7-9-13(3)16-11-10-14(4)17-18(16)20(23)15(5)19(22-6)21(17)24/h8,13-14,16,22-24H,7,9-11H2,1-6H3/t13-,14-,16+/m0/s1

InChI Key

KZZKJBOEEWEBSF-OFQRWUPVSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C2=C(C(=C(C(=C12)O)NC)C)O)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1CCC(C2=C(C(=C(C(=C12)O)NC)C)O)C(C)CCC=C(C)C

Synonyms

elisabethamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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